beta-Casein phosphopeptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Casein phosphopeptide is a bioactive peptide derived from the milk protein beta-casein. It is known for its ability to bind calcium and other minerals, making it a valuable compound in various biological and industrial applications. The peptide is particularly noted for its role in enhancing calcium bioavailability and promoting dental health by aiding in the remineralization of tooth enamel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Casein phosphopeptide is typically obtained through the enzymatic hydrolysis of beta-casein. The process involves the use of specific enzymes such as trypsin, which cleaves the beta-casein protein to release the phosphopeptide fragments. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient hydrolysis. For instance, trypsin digestion is often carried out at a pH of around 8 and a temperature of 37°C .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale enzymatic hydrolysis followed by purification steps. One common method involves the use of supercritical fluid-assisted atomization, where supercritical CO2 is used as an atomizing agent to produce instant phosphopeptide powders. This method enhances the solubility and bioactivity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Beta-Casein phosphopeptide undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.

Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The conditions for these reactions typically involve controlled pH and temperature to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can result in linearized peptides .

Scientific Research Applications

Nutritional Applications

Calcium Bioavailability Enhancement

Beta-casein phosphopeptides play a crucial role in enhancing calcium absorption in the human body. They possess the ability to chelate calcium ions, which improves the solubility and bioavailability of calcium, making it more accessible for absorption in the intestines. This property is particularly beneficial for individuals with calcium deficiencies or those at risk of osteoporosis.

- Case Study : A study reviewed 249 reported casein phosphopeptides, demonstrating their effectiveness in facilitating intestinal calcium absorption through various enzymatic hydrolysis methods .

Antioxidant Properties

Beta-casein phosphopeptides exhibit significant antioxidant activity, which can protect against oxidative stress by scavenging free radicals and sequestering metal ions.

- Research Findings : In vitro studies have shown that CPP can inhibit lipid peroxidation and reduce oxidative damage in biological systems. For instance, CPP demonstrated up to 63.3% inhibition of deoxyribose oxidation in Fenton reaction assays, indicating its potential as a primary and secondary antioxidant .

Dental Health Benefits

Remineralization of Enamel

Beta-casein phosphopeptides are known for their role in dental health, particularly in the remineralization of tooth enamel. They can bind to calcium and phosphate ions, promoting enamel repair and reducing the risk of dental caries.

- Case Study : Research has shown that beta-casein phosphopeptide (1-25) can effectively enhance the remineralization process of enamel lesions, making it a valuable ingredient in dental care products .

Functional Food Development

Beta-casein phosphopeptides are increasingly being incorporated into functional foods due to their health benefits. These peptides can be added to dairy products, nutritional supplements, and infant formulas to enhance nutritional profiles.

- Application Example : The incorporation of CPP into lactose-free products has been explored for infants and adults who are lactose intolerant, providing essential nutrients without adverse effects .

Pharmaceutical Applications

The bioactive properties of beta-casein phosphopeptides extend to pharmaceutical applications where they may be used as functional ingredients in drug formulations aimed at improving mineral absorption or as protective agents against oxidative stress.

- Research Insight : Studies indicate that CPPs can modulate cellular signaling pathways, potentially influencing various physiological processes .

Summary Table of Applications

Mechanism of Action

Beta-Casein phosphopeptide exerts its effects primarily through its ability to bind calcium and other minerals. The peptide contains multiple phosphorylated serine residues, which have a high affinity for calcium ions. This binding promotes the formation of stable calcium-phosphate complexes, which can be easily absorbed by the body . Additionally, the peptide has been shown to modulate various cellular signaling pathways, including those involved in bone formation and immune response .

Comparison with Similar Compounds

Similar Compounds

Alpha-Casein phosphopeptide: Another phosphopeptide derived from alpha-casein, known for its similar calcium-binding properties.

Kappa-Casein phosphopeptide: Derived from kappa-casein, this peptide also exhibits mineral-binding capabilities but has different structural properties compared to beta-Casein phosphopeptide.

Uniqueness

This compound is unique due to its specific sequence and high degree of phosphorylation, which confer superior calcium-binding and bioactive properties. Its ability to form stable complexes with calcium and other minerals makes it particularly effective in enhancing mineral bioavailability and promoting dental health .

Biological Activity

Beta-casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, a major protein found in milk. These peptides exhibit a range of biological activities, including antioxidant properties, calcium-binding capabilities, and potential impacts on gut health. This article explores the biological activity of beta-casein phosphopeptides, supported by research findings and case studies.

1. Antioxidant Properties

Research indicates that beta-casein phosphopeptides possess significant antioxidant activity. A study demonstrated that CPPs can scavenge free radicals and chelate metal ions, which helps mitigate oxidative stress. Specifically, CPPs showed:

- Hydroxyl radical scavenging : Up to 63.3% inhibition in non-site-specific assays.

- Fe²⁺ sequestering : Up to 32.1% inhibition in site-specific binding assays.

- ABTS radical scavenging : A maximum of 67.6% scavenging activity in aqueous systems.

These findings suggest that CPPs can act as both primary and secondary antioxidants, potentially protecting cellular components from oxidative damage .

2. Calcium Bioavailability

Beta-casein phosphopeptides are known for enhancing calcium absorption in the gastrointestinal tract. Their structure allows them to bind calcium ions effectively, forming soluble complexes that facilitate mineral absorption. Key findings include:

- Increased intestinal calcium absorption : Studies have shown that CPPs significantly enhance calcium bioavailability, which is crucial for bone health.

- Influence on osteoblast differentiation : CPPs have been linked to promoting osteoblast activity and preventing bone loss by modulating the calcification processes .

Table 1: Summary of Calcium-Binding Studies

3. Effects on Gut Health

Beta-casein phosphopeptides may influence gut health through their interactions with gut microbiota and modulation of inflammation. Notable points include:

- Gut-brain axis modulation : Certain fragments of beta-casein can affect gut inflammation and may interact with opioid receptors, influencing digestive health .

- Impact on infant formulas : A study involving an A2 beta-casein infant formula enriched with CPPs showed improved gastrointestinal comfort and growth metrics compared to standard formulas without CPPs .

4. Case Studies

Several clinical trials have assessed the impact of beta-casein phosphopeptides on health outcomes:

- Infant Growth Study : An investigation involving infants fed an A2 beta-casein formula with high sn-2 palmitate and CPP demonstrated positive effects on growth and gastrointestinal comfort over four months .

- Calcium Absorption Study : Research on adults indicated that supplementation with CPPs led to enhanced calcium absorption compared to controls without CPPs, highlighting their potential as dietary supplements for improving mineral status .

The biological activity of beta-casein phosphopeptides can be attributed to several mechanisms:

- Calcium chelation : The phosphorylated serine residues in CPPs allow them to bind calcium ions effectively, enhancing solubility and bioavailability.

- Antioxidant activity : The ability to scavenge free radicals contributes to their protective role against oxidative stress.

- Modulation of gut microbiota : By influencing gut flora composition, CPPs may help maintain gut health and reduce inflammation.

Properties

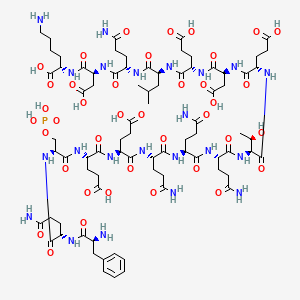

Molecular Formula |

C81H125N22O39P |

|---|---|

Molecular Weight |

2062.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)/t37-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,65+/m1/s1 |

InChI Key |

BECPQYXYKAMYBN-VKRFTZFASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.